molecular formula C13H22N2O4 B2559186 Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate CAS No. 2411277-79-5

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate

Número de catálogo B2559186
Número CAS: 2411277-79-5
Peso molecular: 270.329
Clave InChI: XKNNTGNXUYACQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate, also known as TPCA-1, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.

Mecanismo De Acción

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKKβ, Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate inhibits the activity of NF-κB and downregulates the expression of pro-inflammatory cytokines and chemokines. In vivo studies have shown that Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has anti-inflammatory effects in animal models of inflammatory bowel disease, rheumatoid arthritis, and sepsis. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has also been shown to have anti-tumor effects in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in lab experiments. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has poor solubility in aqueous solutions, which can limit its use in certain assays.

Direcciones Futuras

There are a number of future directions for research on Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate. One area of research is the development of more specific inhibitors of NF-κB that do not have off-target effects on other kinases. Another area of research is the development of more soluble forms of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate that can be used in a wider range of assays. Additionally, there is ongoing research on the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is ongoing research on the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in the treatment of viral infections, such as HIV and hepatitis B.

Métodos De Síntesis

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-aminoethanol and tert-butyl 3-aminocrotonate. The final product is obtained through the reaction of the intermediate with acryloyl chloride and triethylamine. The synthesis method for Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been extensively studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and viral infections. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and inflammation. Inhibition of NF-κB activity has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

Propiedades

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-5-10(17)14-13(6-7-16)8-15(9-13)11(18)19-12(2,3)4/h5,16H,1,6-9H2,2-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNNTGNXUYACQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.